3-(1H-pyrazol-1-yl)-6-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine
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Overview
Description
3-(1H-pyrazol-1-yl)-6-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure combining pyrazole, pyridazine, and piperazine rings, which contributes to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-pyrazol-1-yl)-6-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyrazole Ring: This step involves the cyclization of hydrazine with a 1,3-diketone under acidic conditions.
Formation of the Pyridazine Ring: This is achieved by the reaction of a suitable dicarbonyl compound with hydrazine hydrate.
Coupling Reactions: The final step involves coupling the pyrazole and pyridazine rings with the piperazine derivative under basic conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(1H-pyrazol-1-yl)-6-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often involving halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
3-(1H-pyrazol-1-yl)-6-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(1H-pyrazol-1-yl)-6-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.
Comparison with Similar Compounds
Similar Compounds
3-(1H-pyrazol-1-yl)pyridazine: Lacks the piperazine and trifluoromethylpyridine moieties.
6-(4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl)pyridazine: Lacks the pyrazole ring.
3-(1H-pyrazol-1-yl)-6-pyridazine: Lacks the piperazine and trifluoromethylpyridine moieties.
Uniqueness
The uniqueness of 3-(1H-pyrazol-1-yl)-6-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine lies in its combined structural features, which contribute to its diverse chemical reactivity and potential biological activities. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the piperazine ring provides additional sites for functionalization and interaction with biological targets.
Properties
Molecular Formula |
C17H16F3N7 |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
3-pyrazol-1-yl-6-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazine |
InChI |
InChI=1S/C17H16F3N7/c18-17(19,20)13-4-6-21-16(12-13)26-10-8-25(9-11-26)14-2-3-15(24-23-14)27-7-1-5-22-27/h1-7,12H,8-11H2 |
InChI Key |
AGRYRNCFIYOWLI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C4=NC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
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